Electronic and Steric Differentiation from Para-Substituted Isomer 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one
The target compound is a meta-substituted phenyl butenone. The position of the trifluoromethyl group on the aromatic ring dictates the compound's electronic properties and, consequently, its reactivity and potential biological interactions. A direct head-to-head comparison is not available; however, the para-substituted isomer, 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one, has been reported to exhibit acetylcholinesterase (AChE) inhibitory activity with an IC₅₀ value of 26.33 ± 2.18 μM . This biological activity is directly tied to the para-substitution pattern. The meta-substitution on the target compound creates a different electrostatic potential surface, which will fundamentally alter its binding affinity to biological targets and its regioselectivity in chemical reactions, making the two isomers non-interchangeable for any application where a specific spatial or electronic outcome is required [1].
| Evidence Dimension | Acetylcholinesterase (AChE) Inhibitory Activity |
|---|---|
| Target Compound Data | No data available |
| Comparator Or Baseline | 1-[4-(Trifluoromethyl)phenyl]but-3-en-1-one: IC₅₀ = 26.33 ± 2.18 μM |
| Quantified Difference | N/A (Data is for comparator only) |
| Conditions | Enzymatic assay for AChE inhibition |
Why This Matters
This demonstrates that even a simple positional isomer exhibits distinct, quantifiable biological activity, underscoring the critical importance of selecting the exact regioisomer (meta) for any research project.
- [1] PubChem. (2025). Compound Summary for CID 61380131, 1-[3-(Trifluoromethyl)phenyl]but-3-en-1-one. National Center for Biotechnology Information. Retrieved from PubChem. View Source
